A Technical Guide to the Structure Elucidation of 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine
A Technical Guide to the Structure Elucidation of 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine
Abstract: This in-depth technical guide provides a comprehensive methodology for the structural elucidation of 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, a pivotal intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document integrates foundational scientific principles with practical, field-proven insights. It details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to unequivocally confirm the molecule's structure. Each section elucidates the rationale behind experimental choices, establishing a self-validating and robust analytical workflow, grounded in authoritative scientific literature.
Introduction: The Imperative of Structural Verification
In pharmaceutical development, the precise structural characterization of synthetic intermediates is a critical aspect of quality control and regulatory compliance. The molecule 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine is a significant building block in the synthesis of various therapeutic agents.[1] Its complex structure, featuring a piperidine ring, a Boc-protected amine, and a methoxyphenyl group, presents distinct analytical challenges.[2] Any ambiguity in its structural assignment could propagate through the synthetic pathway, leading to the formation of incorrect active pharmaceutical ingredients (APIs) with profound implications for safety and efficacy.
This guide outlines a holistic and validated strategy for its structure elucidation, leveraging a suite of orthogonal analytical techniques to construct an unambiguous body of evidence.
Predicted Structure and Salient Features
A preliminary analysis of the target molecule's expected structure is essential before commencing experimental work.
Molecular Formula: C₁₈H₂₈N₂O₃ Molecular Weight: 320.43 g/mol
Key Structural Moieties:
-
Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle, a common motif in a vast array of pharmaceuticals.[3][4]
-
Quaternary Carbon: The C4 position of the piperidine ring is a quaternary carbon, a key structural feature to confirm.
-
Boc-Protecting Group: A tert-butyloxycarbonyl group attached to the aminomethyl nitrogen.[5]
-
2-Methoxyphenyl Group: An aromatic ring with a methoxy substituent, which influences the electronic environment of the molecule.
The subsequent sections will detail the experimental approach to verify these features.
The Analytical Workflow: A Multi-Technique Strategy
A robust structural elucidation is predicated on the convergence of data from multiple, independent analytical methods.[6][7] Each technique offers a unique perspective on the molecular architecture. The proposed workflow is designed to be sequential and logical, with each step reinforcing the others.
Caption: A sequential workflow for robust structure elucidation.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight.[8] High-resolution mass spectrometry (HRMS) is particularly powerful, offering highly accurate mass measurements that enable the confident determination of the molecular formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of molecules.[3]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Operate in positive ion mode to facilitate the protonation of the basic nitrogen atoms.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.
-
Analysis: Identify the protonated molecular ion [M+H]⁺. The expected m/z for C₁₈H₂₈N₂O₃ is approximately 321.2178. Also, observe for common adducts like [M+Na]⁺ and characteristic fragment ions.
Expected Data and Interpretation:
| Ion | Expected m/z (Calculated) | Interpretation |
| [M+H]⁺ | 321.2178 | Confirms the molecular weight of the compound. |
| [M+Na]⁺ | 343.1997 | A common sodium adduct, further supporting the molecular weight. |
| [M-C₄H₈+H]⁺ | 265.1552 | Fragmentation corresponding to the loss of isobutylene (56 Da), a characteristic loss from the Boc group, sometimes described as a McLafferty-like rearrangement.[9][10] |
| [M-Boc+H]⁺ | 221.1654 | Fragmentation showing the loss of the entire Boc protecting group (100 Da).[11] |
The observation of the [M+H]⁺ ion with high mass accuracy (< 5 ppm error) provides strong evidence for the proposed molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Rationale: FTIR spectroscopy is an indispensable tool for the rapid identification of functional groups.[12] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3350 | Medium | N-H (Boc-amine) | N-H stretch.[14] |
| ~3000-2850 | Medium | C-H (Aliphatic) | C-H stretch. |
| ~1685 | Strong | C=O (Boc-amide) | C=O stretch (Amide I band).[14][15] |
| ~1600, ~1490 | Medium | C=C (Aromatic) | C=C stretch. |
| ~1250 | Strong | C-O (Aryl ether) | Asymmetric C-O-C stretch. |
| ~1160 | Strong | C-O (Boc) | C-O stretch. |
The strong absorption around 1685 cm⁻¹ is a definitive indicator of the carbonyl group in the Boc protector.[15] The presence of an N-H stretch further corroborates the protected amine moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Rationale: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[16][17][18] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework.[19] 2D NMR techniques establish direct bonding relationships.[20]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Experiments to Run:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
¹H NMR Spectroscopy: Mapping the Protons
Interpretation Logic: The ¹H NMR spectrum is analyzed by region, considering chemical shift, integration, and multiplicity to assign protons to their respective environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | m | 2H | Aromatic (H3', H5') | Protons on the methoxyphenyl ring. |
| ~6.8-7.0 | m | 2H | Aromatic (H4', H6') | Protons on the methoxyphenyl ring, shielded by the methoxy group. |
| ~4.9 | t | 1H | NH -CH₂ | The amide proton, often broad, showing coupling to the adjacent CH₂. |
| ~3.8 | s | 3H | OCH₃ | A characteristic singlet for the methoxy group. |
| ~3.1 | d | 2H | NH-CH₂ | The methylene protons adjacent to the Boc-protected nitrogen. |
| ~2.8-3.0 | m | 2H | Piperidine (H2eq, H6eq) | Equatorial protons adjacent to the piperidine nitrogen. |
| ~2.2-2.4 | m | 2H | Piperidine (H2ax, H6ax) | Axial protons adjacent to the piperidine nitrogen. |
| ~1.6-1.8 | m | 4H | Piperidine (H3, H5) | Methylene protons on the piperidine ring. |
| ~1.4 | s | 9H | tert-Butyl (CH₃ )₃ | A large, sharp singlet characteristic of the nine equivalent protons of the Boc group. |
| ~1.0 | br s | 1H | Piperidine NH | The proton on the piperidine nitrogen, which may be broad due to exchange. |
¹³C NMR and DEPT-135 Spectroscopy: Defining the Carbon Skeleton
Interpretation Logic: ¹³C NMR identifies all unique carbon atoms. The DEPT-135 experiment differentiates between CH₃, CH₂, and CH carbons, which is crucial for a complete assignment.
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~157 | Absent | Aromatic (C 2') | Aromatic carbon attached to the oxygen of the methoxy group. |
| ~155 | Absent | C =O (Boc) | Carbonyl carbon of the Boc group. |
| ~130, ~128, ~121, ~111 | Positive | Aromatic (C H) | The four CH carbons of the methoxyphenyl ring. |
| ~135 | Absent | Aromatic (C 1') | Quaternary aromatic carbon attached to the piperidine ring. |
| ~79 | Absent | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~55 | Positive | OC H₃ | Methoxy carbon. |
| ~49 | Negative | C H₂-NHBoc | Methylene carbon adjacent to the protected amine. |
| ~46 | Negative | Piperidine (C 2, C 6) | Carbons adjacent to the piperidine nitrogen. |
| ~40 | Absent | Piperidine (C 4) | The key quaternary carbon of the piperidine ring. Its observation is a critical confirmation. |
| ~33 | Negative | Piperidine (C 3, C 5) | The remaining methylene carbons of the piperidine ring. |
| ~28 | Positive | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |
2D NMR: Establishing Connectivity
Rationale: 2D NMR experiments provide definitive correlations between atoms, confirming the proposed structural framework.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Expected correlations include those between the NH proton of the Boc-amine and the adjacent CH₂ protons, and within the piperidine ring's spin systems.
Caption: Expected key proton-proton couplings in a COSY spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. For instance, the proton signal at ~3.8 ppm will correlate with the carbon signal at ~55 ppm, confirming the OCH₃ group.
Caption: Expected one-bond proton-carbon correlations in an HSQC spectrum.
Final Structure Confirmation and Reporting
The integrated data from MS, FTIR, and a comprehensive suite of NMR experiments provides a definitive structural assignment.
-
MS confirms the molecular formula as C₁₈H₂₈N₂O₃.
-
FTIR verifies the presence of key functional groups: N-H, C=O (amide), C-O (ether), and aromatic C=C.
-
¹H and ¹³C NMR account for all protons and carbons, with chemical shifts and multiplicities consistent with the proposed structure.
-
DEPT-135 confirms the number of CH₃, CH₂, and CH groups, and by inference, the presence of the critical quaternary carbons.
-
2D NMR (COSY and HSQC) establishes the connectivity between atoms, solidifying the final structural assignment.
The convergence of these self-validating experimental results provides an unequivocal confirmation of the structure of 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine.
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